molecular formula C23H29NO3 B5608757 3-(3-hydroxy-3-methylbutyl)-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)benzamide

3-(3-hydroxy-3-methylbutyl)-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)benzamide

Cat. No. B5608757
M. Wt: 367.5 g/mol
InChI Key: PVXMBMBHQXVJQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related naphthalenyl benzamide derivatives often involves direct acylation reactions, where starting materials like amino-naphthalenes are acylated to produce the desired products. For instance, a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized through such a process, highlighting the methodologies that might be applicable to our compound of interest (Younes et al., 2020).

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using techniques like X-ray single crystallography, IR, NMR, and computational methods. For example, the molecular structural analysis of a novel benzamide molecule was performed using X-ray diffraction, IR spectroscopy, and DFT calculations, providing insights into bond lengths, angles, and the overall molecular conformation (Demir et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving benzamide derivatives can include hydrodemethoxylation, where ortho-methoxy groups are removed in the presence of specific catalysts. For instance, a study demonstrated the ruthenium-catalyzed hydrodemethoxylation of ortho-methoxy-benzamides and -naphthamides, indicating the type of chemical transformations our compound may undergo (Zhao & Snieckus, 2018).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility and crystal structure, can significantly impact their application potential. The study by Younes et al. (2020), for example, explores the solid-state properties and solution-phase hydrogen bonding interactions of a series of benzamide derivatives, contributing to our understanding of how molecular features affect physical properties.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of benzamide derivatives can be explored through various analyses. Studies often use techniques like DFT calculations to predict reactivity, molecular electrostatic potential surfaces for assessing chemical reactivity, and experiments such as the DPPH free radical scavenging test to evaluate antioxidant properties. This comprehensive approach helps in understanding the intrinsic chemical behavior of such compounds (Demir et al., 2015).

properties

IUPAC Name

3-(3-hydroxy-3-methylbutyl)-N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO3/c1-23(2,26)13-12-16-6-4-8-18(14-16)22(25)24-21-9-5-7-17-15-19(27-3)10-11-20(17)21/h4,6,8,10-11,14-15,21,26H,5,7,9,12-13H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXMBMBHQXVJQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC(=CC=C1)C(=O)NC2CCCC3=C2C=CC(=C3)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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